Cas no 1431965-42-2 (6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
- 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride
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- MDL: MFCD25371099
- インチ: 1S/C8H7BrN4.ClH/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8;/h1-5H,10H2;1H
- InChIKey: URABHSRDIZAJRU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C1C=CC(=CN=1)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 178
- トポロジー分子極性表面積: 56.7
じっけんとくせい
- 色と性状: NA
- フラッシュポイント: 230.9±28.7 °C
6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00JG4B-10g |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |
1431965-42-2 | 95% | 10g |
$5727.00 | 2023-12-21 | |
A2B Chem LLC | AJ06555-50mg |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |
1431965-42-2 | 95% | 50mg |
$356.00 | 2024-04-20 | |
A2B Chem LLC | AJ06555-500mg |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |
1431965-42-2 | 95% | 500mg |
$719.00 | 2024-04-20 | |
Enamine | EN300-762783-0.05g |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |
1431965-42-2 | 95.0% | 0.05g |
$69.0 | 2025-02-24 | |
Matrix Scientific | 201778-1g |
6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |
1431965-42-2 | 1g |
$749.00 | 2023-09-07 | ||
Enamine | EN300-762783-0.25g |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |
1431965-42-2 | 95.0% | 0.25g |
$149.0 | 2025-02-24 | |
Enamine | EN300-762783-10.0g |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |
1431965-42-2 | 95.0% | 10.0g |
$1654.0 | 2025-02-24 | |
Enamine | EN300-762783-0.1g |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |
1431965-42-2 | 95.0% | 0.1g |
$105.0 | 2025-02-24 | |
1PlusChem | 1P00JG4B-100mg |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |
1431965-42-2 | 95% | 100mg |
$296.00 | 2024-06-20 | |
1PlusChem | 1P00JG4B-250mg |
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |
1431965-42-2 | 95% | 250mg |
$396.00 | 2024-06-20 |
6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochlorideに関する追加情報
Comprehensive Overview of 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride (CAS No. 1431965-42-2)
The compound 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride (CAS No. 1431965-42-2) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrazole-pyridine derivative is widely recognized for its potential as a building block in drug discovery and material science applications. Its unique structural features, including the 4-bromopyrazole moiety and pyridin-3-amine backbone, make it a versatile intermediate for synthesizing biologically active molecules.
In recent years, the demand for heterocyclic compounds like 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride has surged due to their relevance in targeted therapy development and catalysis research. Scientists are particularly interested in its role as a kinase inhibitor precursor, aligning with the growing focus on precision medicine and personalized treatment strategies. The compound's halogenated aromatic system also makes it valuable for cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis methodologies.
The physicochemical properties of CAS No. 1431965-42-2 contribute to its broad utility. With moderate solubility in polar organic solvents and stable crystalline form as the hydrochloride salt, it demonstrates excellent handling characteristics for high-throughput screening applications. Researchers frequently inquire about its storage conditions (typically 2-8°C under inert atmosphere) and compatibility with common reagents, reflecting practical concerns in laboratory settings.
Emerging applications of this compound include its use in developing fluorescent probes for cellular imaging and as a template for metal-organic frameworks (MOFs). These applications tap into current scientific trends exploring bioimaging technologies and advanced materials. The 4-bromo substitution specifically enables diverse functional group transformations, making it a favorite among medicinal chemists designing structure-activity relationship (SAR) studies.
Quality control parameters for 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride typically include HPLC purity (>98%), residual solvent analysis, and confirmation of the hydrochloride salt stoichiometry. These specifications address the pharmaceutical industry's stringent requirements for intermediate compounds. Recent publications have highlighted its use in fragment-based drug design, particularly for protein-protein interaction inhibitors, a rapidly growing area in drug development pipelines.
From a commercial perspective, the compound's availability as a research-grade chemical meets the needs of both academic institutions and biotech startups. Suppliers often provide detailed technical data sheets and structure-activity guidance, responding to market demands for comprehensive chemical information resources. The synthesis typically involves Pd-catalyzed coupling of appropriate precursors, followed by salt formation, with ongoing optimization for atom economy and reduced environmental impact.
Future research directions for this compound may explore its potential in proteolysis targeting chimera (PROTAC) development and as a scaffold for allosteric modulator design. These applications align with cutting-edge drug discovery paradigms that dominate current scientific literature. The presence of both hydrogen bond donor (amine) and acceptor (pyridine nitrogen) sites makes it particularly valuable for molecular recognition studies in structural biology applications.
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